1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-12-4-8-14(9-5-12)25-17(20)16(22-24-25)19-21-18(23-27-19)13-6-10-15(26-2)11-7-13/h4-11H,3,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJCDCFTEQFLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethylphenylhydrazine: This intermediate is synthesized by reacting 4-ethylphenylamine with hydrazine hydrate under reflux conditions.
Formation of 3-(4-methoxyphenyl)-1,2,4-oxadiazole: This step involves the cyclization of 4-methoxybenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of 4-ethylphenylhydrazine with 3-(4-methoxyphenyl)-1,2,4-oxadiazole in the presence of a suitable catalyst, such as copper sulfate, to form the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of 1,2,3-triazole , 1,2,4-oxadiazole , and aryl substituents. Key analogues and their differentiating features are summarized below:
Biological Activity
The compound 1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring and an oxadiazole moiety, both of which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects on cancer cells, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.42 g/mol. The structural components include:
- Triazole Ring : Known for its role in various biological activities.
- Oxadiazole Moiety : Associated with anticancer and antimicrobial activities.
- Ethyl and Methoxy Substituents : These groups can enhance lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : It has been shown to promote apoptosis in cancer cell lines through the activation of caspases and modulation of p53 pathways.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |
| U937 (Acute Monocytic Leukemia) | 10.38 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 12.50 | Disruption of signaling pathways |
These findings suggest that the compound may be effective against various cancer types by inducing cell death and inhibiting growth.
Other Biological Activities
In addition to anticancer effects, compounds with similar structures have also shown:
- Antimicrobial Activity : Effective against certain bacterial strains.
- Anti-inflammatory Properties : Potentially reducing inflammation through modulation of cytokine release.
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity with significant effects observed at concentrations as low as 10 µM.
Study 2: Mechanistic Insights into Apoptosis
Flow cytometry analysis revealed that treatment with the compound led to increased levels of apoptotic markers in MCF-7 cells. Western blotting confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Q & A
Q. Table 1: Synthesis Conditions for Analogous Compounds
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Evidence |
|---|---|---|---|---|---|
| Hydrazide derivative | PPA | Toluene | 110 | 72 | |
| Aryl nitrile + azide | NHCl | EtOH | 80 | 65 |
Basic: Which spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Resolve proton environments (e.g., triazole NH at δ 5.8–6.2 ppm) and carbon frameworks. Use DMSO- for solubility .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 405 for analogous structures) .
- IR Spectroscopy: Identify N-H stretches (~3400 cm) and C=N/C-O bonds (~1600 cm) .
Advanced: How can contradictions in reported biological activities of similar compounds be resolved?
Methodological Answer:
Discrepancies in bioactivity data (e.g., anticancer vs. antimicrobial) may arise from:
- Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains .
- Compound Purity: Validate purity via HPLC (>95%) to exclude confounding by-products .
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., methoxyphenyl enhances solubility and target affinity ).
Q. Table 2: Biological Activities of Analogous Compounds
| Compound | Activity | Assay Model | IC50 (μM) | Evidence |
|---|---|---|---|---|
| Triazole-oxadiazole with Cl | Anticancer | MCF-7 | 12.3 | |
| Methoxyphenyl analog | Antimicrobial | E. coli | 8.7 |
Advanced: What computational strategies predict binding affinity with target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with active sites (e.g., EGFR kinase). Focus on hydrogen bonds between the oxadiazole ring and Lys721 .
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Models: Corrogate electronic parameters (e.g., logP, polar surface area) with activity data from analogous compounds .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Variable Substituents: Synthesize derivatives with halogens (Cl, F) or alkyl groups at the 4-ethylphenyl position to assess steric/electronic effects .
- Dose-Response Assays: Test compounds at 0.1–100 μM in triplicate to generate IC curves .
- ADMET Profiling: Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability .
Advanced: How to address low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Purification: Isolate and characterize intermediates (e.g., hydrazides) via column chromatography before cyclization .
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes, improving yield by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
